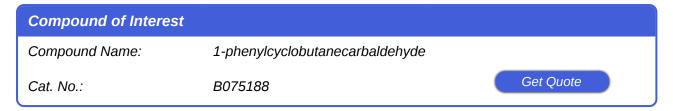


Spectroscopic Data Cross-Reference for 1Phenylcyclobutanecarbaldehyde: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **1**-**phenylcyclobutanecarbaldehyde** against two relevant alternatives: benzaldehyde and cyclobutanecarbaldehyde. Due to the limited availability of experimental data for **1**-**phenylcyclobutanecarbaldehyde**, this guide incorporates predicted data to facilitate a foundational comparison. All quantitative data is summarized in structured tables, and detailed experimental protocols for the acquisition of such data are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1- phenylcyclobutanecarbaldehyde** and its alternatives.

Note: Experimental data for **1-phenylcyclobutanecarbaldehyde** and cyclobutanecarbaldehyde is not readily available in public spectral databases. The data presented here for these compounds is based on established chemical principles and predicted values.

Table 1: ¹H NMR Spectroscopic Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1- Phenylcyclobuta necarbaldehyde (Predicted)	~9.5	S	1H	Aldehydic H
~7.2-7.4	m	5H	Aromatic H	_
~2.0-2.8	m	6H	Cyclobutyl H	
Benzaldehyde[1] [2][3][4]	10.0	S	1H	Aldehydic H
7.9	d	2H	Ortho Aromatic H	
7.6	t	1H	Para Aromatic H	
7.5	t	2H	Meta Aromatic H	
Cyclobutanecarb aldehyde (Predicted)	~9.6	d	1H	Aldehydic H
~3.0	m	1H	α-Cyclobutyl H	
~1.8-2.2	m	6H	Cyclobutyl H	-

Table 2: ¹³C NMR Spectroscopic Data



Compound	Chemical Shift (δ) ppm	Assignment
1- Phenylcyclobutanecarbaldehy de (Predicted)	~202	C=O (Aldehyde)
~140	C (ipso-Aromatic)	_
~128-129	CH (Aromatic)	_
~55	C (quaternary-Cyclobutyl)	_
~25-30	CH₂ (Cyclobutyl)	_
Benzaldehyde[5]	192.3	C=O (Aldehyde)
136.5	C (ipso-Aromatic)	
134.4	CH (para-Aromatic)	_
129.7	CH (ortho-Aromatic)	_
129.0	CH (meta-Aromatic)	_
Cyclobutanecarbaldehyde (Predicted)	~204	C=O (Aldehyde)
~58	CH (α-Cyclobutyl)	
~24	CH₂ (β-Cyclobutyl)	_
~18	CH₂ (γ-Cyclobutyl)	

Table 3: Infrared (IR) Spectroscopic Data



Compound	Wavenumber (cm⁻¹)	Assignment
1- Phenylcyclobutanecarbaldehy de (Predicted)	~1715	C=O Stretch (Aldehyde)
~2720, ~2820	C-H Stretch (Aldehydic)	
~3030	C-H Stretch (Aromatic)	
~2850-2950	C-H Stretch (Cyclobutyl)	_
~1600, ~1495	C=C Stretch (Aromatic)	_
Benzaldehyde[6][7]	~1700	C=O Stretch (Aldehyde, conjugated)
~2745, ~2820	C-H Stretch (Aldehydic)	
~3073	C-H Stretch (Aromatic)	_
~1595, ~1450	C=C Stretch (Aromatic)	_
Cyclobutanecarbaldehyde (Predicted)	~1725	C=O Stretch (Aldehyde)
~2710, ~2810	C-H Stretch (Aldehydic)	
~2850-2950	C-H Stretch (Cyclobutyl)	_

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1- Phenylcyclobutanecarbaldehy de[8]	160.21	131, 105, 103, 77
Benzaldehyde[9][10][11][12]	106	105, 77, 51
Cyclobutanecarbaldehyde[13]	84.12	83, 56, 55, 41

Experimental Protocols



Detailed methodologies for the key spectroscopic techniques are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample or 10-50 μL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called "shimming" to ensure high resolution.
- Data Acquisition:
 - ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.
 - ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Liquids (Neat): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solids (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr
 powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
- Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the infrared spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

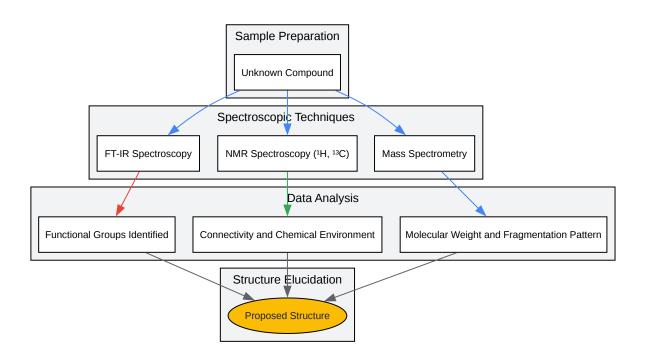
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids. The sample is then vaporized in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound using the spectroscopic techniques discussed.





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Caption: Workflow for compound identification using spectroscopic methods.

This guide serves as a starting point for researchers interested in the spectroscopic properties of **1-phenylcyclobutanecarbaldehyde**. Further experimental work is necessary to obtain and validate the complete spectroscopic profile of this compound.

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